molecular formula C14H14N6S B4088877 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine

4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine

Cat. No. B4088877
M. Wt: 298.37 g/mol
InChI Key: HOJQRWQNQGSDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine, also known as DPTP, is a synthetic molecule that has recently gained attention in the field of scientific research. DPTP is a pyrimidine derivative that has been shown to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This inhibition leads to a decrease in the production of these nucleic acids, which can ultimately result in cell death. 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has been shown to induce apoptosis, or programmed cell death. 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has also been shown to inhibit cell proliferation and migration, which are important processes in cancer development and metastasis. In addition, 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine in lab experiments is its high purity and stability. 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine is also relatively easy to synthesize, which makes it a cost-effective option for research. However, one limitation of using 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine. One area of interest is the development of 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine analogs with improved solubility and bioavailability. Another area of interest is the investigation of 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine and its potential therapeutic applications in cancer and inflammation.

Scientific Research Applications

4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has been shown to have potential therapeutic applications in a variety of scientific research areas. One such area is cancer research, where 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has been shown to have anti-tumor activity in vitro and in vivo. 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has also been investigated for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, 4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

4,6-dimethyl-2-[(1-phenyltetrazol-5-yl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6S/c1-10-8-11(2)16-14(15-10)21-9-13-17-18-19-20(13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJQRWQNQGSDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.